molecular formula C8H4BrF3N2 B1412065 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227512-33-5

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1412065
CAS No.: 1227512-33-5
M. Wt: 265.03 g/mol
InChI Key: ZRQMHVXLUNJPCE-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the sixth position, and an acetonitrile group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.

    Hydrazine Hydrate Reaction: The starting material is reacted with hydrazine hydrate in the presence of isopropanol. The reaction mixture is heated to reflux for one hour, resulting in the formation of 2-hydrazino-6-(trifluoromethyl)pyridine.

    Bromination: The intermediate product is then subjected to bromination using bromine in chloroform.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts are commonly used in the presence of bases such as potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Iodo-6-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of the acetonitrile group at the third position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQMHVXLUNJPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230004
Record name 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227512-33-5
Record name 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227512-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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